molecular formula C11H10BrN3O2 B455643 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole CAS No. 957354-44-8

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Cat. No.: B455643
CAS No.: 957354-44-8
M. Wt: 296.12g/mol
InChI Key: WURJBURYMXIUCJ-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C11H11BrN3O2 and a molecular weight of 297.13 g/mol . This nitro- and bromo-functionalized pyrazole derivative is part of a class of heterocyclic compounds recognized for their significant potential in pharmaceutical and materials science research . Pyrazole scaffolds are versatile building blocks in medicinal chemistry, and 5-amino-substituted pyrazole derivatives, which can be synthesized from related halogenated nitro-pyrazole precursors, have shown promising biological activity in recent studies . For instance, such compounds have demonstrated significant antidepressant activity in preclinical models, comparable to established drugs like amitriptyline, and are predicted to have low toxicity and acceptable oral bioavailability based on in silico calculations . The presence of both bromo and nitro substituents on the pyrazole ring makes this compound a valuable intermediate for further chemical transformations, including nucleophilic substitution reactions and the construction of more complex polyheterocyclic systems . It is also related to compounds used in the development of high-performance materials . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

4-bromo-1-[(4-methylphenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-8-2-4-9(5-3-8)6-14-7-10(12)11(13-14)15(16)17/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURJBURYMXIUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, divergent synthetic utility, and rigorous characterization over generic descriptions.

Executive Summary

The compound 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole represents a "tris-functionalized" heterocyclic scaffold of significant utility in drug discovery. Its value lies in the orthogonal reactivity of its three core substituents:

  • C3-Nitro Group: A masked amine precursor allowing for late-stage nitrogen functionalization (urea, amide formation).

  • C4-Bromo Handle: A platform for palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig).

  • N1-Benzyl Moiety: Provides lipophilic bulk and receptor engagement, stable to most standard reaction conditions.

This guide details the structural properties, regioselective synthesis, and divergent reactivity profiles necessary to utilize this scaffold in library generation.

Structural Architecture & Electronic Properties

The Push-Pull System

The pyrazole ring is electron-rich (


-excessive), but the introduction of the nitro group at C3 and the bromine at C4 significantly alters its electronic landscape.
  • C3-Nitro Effect: Strong electron-withdrawing group (EWG). It deactivates the ring toward electrophilic aromatic substitution but activates the C5 position for potential deprotonation (acidity increase).

  • C4-Bromo Effect: Weakly deactivating but serves as an excellent site for oxidative addition by transition metals.

  • Regiochemistry: The placement of the nitro group at position 3 (rather than 5) is critical. In 1,3-disubstituted pyrazoles, the C5 proton is sterically accessible and electronically distinct, often appearing as a sharp singlet in

    
    H NMR around 
    
    
    
    7.5–8.0 ppm.
Physicochemical Profile (Calculated)
PropertyValue (Approx.)Implication
Formula

Core scaffold
Molecular Weight 296.12 g/mol Fragment-like (Rule of 3 compliant)
LogP 3.2 – 3.5High lipophilicity due to benzyl/bromo combination
H-Bond Donors 0Good membrane permeability
H-Bond Acceptors 4Nitro group and Pyrazole N2
Topological PSA ~60 ŲFavorable for CNS/Oral bioavailability

Synthetic Routes & Regioselectivity[2][3][4][5][6]

The synthesis of this compound hinges on the regioselective alkylation of the pyrazole nitrogen. The starting material is typically 4-bromo-3(5)-nitropyrazole.

The Regioselectivity Challenge

When alkylating 3(5)-nitropyrazole, two isomers are possible:

  • 1-alkyl-3-nitro (Target): Thermodynamically and kinetically favored in basic conditions due to steric hindrance and lone-pair availability at the nitrogen distal to the nitro group.

  • 1-alkyl-5-nitro (Impurity): The "ortho-like" isomer. Often formed if the base cation coordinates with the nitro oxygen, directing alkylation to the proximal nitrogen.

Mechanism: The nitro group withdraws electron density, making the adjacent NH (in the 5-nitro tautomer) more acidic but the nitrogen less nucleophilic. Alkylation preferentially occurs at the more nucleophilic nitrogen (N1), leading to the 3-nitro product.

Visual Workflow: Synthesis & Isomer Control

Synthesis SM 4-Bromo-3(5)-nitropyrazole (Tautomeric Mix) Reagents 4-Methylbenzyl bromide K2CO3 / DMF 60°C SM->Reagents Target TARGET: 1-(4-methylbenzyl)-3-nitro (Major Isomer) Reagents->Target Steric Control (Distal N attack) Impurity IMPURITY: 1-(4-methylbenzyl)-5-nitro (Minor Isomer) Reagents->Impurity Coordination Control (Proximal N attack)

Figure 1: Regioselective alkylation pathway. The distal nitrogen (N1) is more nucleophilic, favoring the 3-nitro isomer over the sterically hindered 5-nitro isomer.

Chemical Reactivity Profile

Once constructed, the scaffold offers two primary divergent pathways.

Path A: Palladium-Catalyzed Cross-Coupling (C4)

The C4-bromide is highly reactive toward Pd(0).

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst Choice:

      
       or 
      
      
      
      are standard. For sterically hindered boronic acids, use Buchwald precatalysts (e.g., XPhos Pd G2).
    • Base:

      
       or 
      
      
      
      (anhydrous conditions preferred to prevent hydrolysis).
  • Sonogashira: Couples with terminal alkynes.

  • Buchwald-Hartwig: Amination at C4 is possible but challenging due to the electron-withdrawing nitro group deactivating the oxidative addition step; requires electron-rich ligands.

Path B: Nitro Group Reduction (C3)

The nitro group is a "masked" amine.

  • Chemoselectivity Warning: Standard catalytic hydrogenation (

    
    ) poses a high risk of hydrodehalogenation  (cleaving the C-Br bond).
    
  • Recommended Protocol: Use Iron (Fe) / Ammonium Chloride (

    
    )  or Tin(II) Chloride (
    
    
    
    )
    . These methods reduce the nitro group to the amine (
    
    
    ) without touching the bromine or the benzyl group.
Visual Workflow: Divergent Functionalization

Reactivity Core 4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Path A: C-C Bond Reduction Nitro Reduction (Fe/NH4Cl or SnCl2) Core->Reduction Path B: Chemoselective Deprotection Oxidative Deprotection (CAN or DDQ) Core->Deprotection Path C: Scaffold Edit Product_A 4-Aryl-3-nitro-pyrazole (Biaryl Scaffold) Suzuki->Product_A Product_B 4-Bromo-3-amino-pyrazole (Retains Br for later coupling) Reduction->Product_B Product_C NH-Free Pyrazole (If Benzyl is temporary) Deprotection->Product_C

Figure 2: Divergent synthesis map showing the orthogonality of the three functional sites.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Rationale: Use of mild base in polar aprotic solvent maximizes yield of the thermodynamic (1,3) isomer.

  • Setup: Charge a round-bottom flask with 4-bromo-3-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF (Dimethylformamide, 0.5 M concentration).

  • Deprotection/Activation: Add

    
      (1.5 equiv) or 
    
    
    
    (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to generate the pyrazolate anion.
  • Alkylation: Add 4-methylbenzyl bromide (1.1 equiv) dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually has a higher

    
     than the starting material.
    
  • Workup: Pour into ice-water. The solid product should precipitate. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Note: If the 5-nitro isomer forms, it is typically more polar and elutes later.

Protocol 2: Chemoselective Nitro Reduction (Preserving Bromine)

Rationale: Avoids Pd/C to prevent loss of the bromine atom.

  • Setup: Dissolve the nitro-pyrazole (1.0 equiv) in Ethanol/Water (3:1) .

  • Reagent: Add Iron powder (5.0 equiv) and

    
      (5.0 equiv).
    
  • Reaction: Reflux (80°C) with vigorous stirring for 2–4 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate. The amine is often an oil or low-melting solid; store under inert atmosphere as it is oxidation-sensitive.

Analytical Characterization (Expectations)

To validate the structure, specifically the regiochemistry (1,3 vs 1,5 isomer), use the following markers:

  • 
    H NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       2.30 ppm (3H, s):  Methyl group on the benzyl ring.[1]
      
    • 
       5.30 ppm (2H, s):  Benzylic 
      
      
      
      .
    • 
       7.15–7.25 ppm (4H, m):  Aromatic protons of the p-tolyl group (AA'BB' system).
      
    • 
       8.20–8.50 ppm (1H, s): Py-H5 .
      
      • Diagnostic: In the 1,3-isomer (target), H5 is adjacent to the N-benzyl group. In a NOESY experiment, this singlet will show a strong cross-peak with the benzylic

        
         protons. The 1,5-isomer (impurity) would show a weaker interaction or different shift due to the adjacent nitro group.
        
  • 
    C NMR: 
    
    • Look for the C3-Nitro carbon (shifted downfield, ~145-155 ppm) and C4-Bromo carbon (shifted upfield, ~90-100 ppm).

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[2]

    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

  • Suzuki Coupling of Bromopyrazoles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
    • Source:Journal of the American Chemical Society (via PMC).
    • URL:[Link]

  • Chemoselective Reduction Protocols

    • Title: Nitro Reduction - Common Conditions (Fe/NH4Cl vs Pd/C).
    • Source:Common Organic Chemistry.
    • URL:[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines

    • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.[3]

    • Source:Organic & Biomolecular Chemistry (2017).
    • URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step synthetic protocol for 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole , a highly functionalized heterocyclic scaffold often utilized in the development of kinase inhibitors and energetic materials.

Unlike generic procedures, this guide addresses the critical challenge of regioselectivity inherent to the alkylation of asymmetric pyrazoles. By prioritizing bromination prior to alkylation, we eliminate the risk of halogenating the activated benzyl ring, ensuring high atom economy and purity.

Target Molecule Profile[1][2][3][4][5][6][7]
  • IUPAC Name: 4-bromo-1-[(4-methylphenyl)methyl]-3-nitro-1H-pyrazole

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • C3-Nitro: Strong electron-withdrawing group (EWG).

    • C4-Bromo: Handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

    • N1-Benzyl: Lipophilic anchor.

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize regiocontrol and minimize side reactions.

Pathway Selection

We employ a "Functionalize-Then-Alkylate" strategy (Path B in the diagram below).

  • Path A (Rejected): Alkylation first, followed by bromination.

    • Flaw: The 4-methylbenzyl group is an activated aromatic ring. Electrophilic bromination (

      
       or NBS) would likely occur at the ortho-position of the benzyl ring (competitive bromination), leading to inseparable mixtures.
      
  • Path B (Selected): Bromination of the pyrazole core first, followed by

    
     alkylation.
    
    • Advantage:[1][2][3][4][5] The pyrazole ring is deactivated by the nitro group but can still be brominated at C4 using standard conditions. The subsequent alkylation introduces the benzyl group without exposing it to halogenating agents.

Regiochemistry of Alkylation

Alkylation of 4-bromo-3-nitro-1H-pyrazole involves a tautomeric equilibrium.

  • Steric Control: The bulky bromine at C4 and the nitro group at C3 create significant steric hindrance around N2.

  • Thermodynamic Control: Alkylation at N1 (distal to the nitro group) is thermodynamically favored, typically yielding the desired 1,3-isomer as the major product (>85:15 ratio), which can be purified via chromatography.

SynthesisPath SM 3-Nitro-1H-pyrazole Int 4-Bromo-3-nitro-1H-pyrazole SM->Int Step 1: Bromination (Br2/H2O or NBS/DMF) Target TARGET: 4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1,3-isomer) Int->Target Step 2: Alkylation (4-Methylbenzyl bromide, Base) Byprod Byproduct: 1-(4-methylbenzyl)-5-nitro isomer (1,5-isomer) Int->Byprod Minor Pathway

Figure 1: Synthetic route highlighting the preferred pathway and regiochemical outcome.

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole

Objective: Selective halogenation of the C4 position. Reaction Type: Electrophilic Aromatic Substitution (


).
Materials
ReagentEquiv.Role
3-Nitro-1H-pyrazole1.0Starting Material
N-Bromosuccinimide (NBS)1.1Brominating Agent
DMF (Anhydrous)-Solvent
Water-Quenching
Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-1H-pyrazole (10.0 mmol) in DMF (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (11.0 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake copiously with water (3 x 20 mL) to remove residual DMF and succinimide.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85-95%.

    • Appearance: Off-white powder.

Step 2: Regioselective N-Alkylation[3]

Objective: Installation of the 4-methylbenzyl group at N1. Reaction Type:


 Nucleophilic Substitution.
Materials
ReagentEquiv.Role
4-Bromo-3-nitro-1H-pyrazole1.0Substrate (from Step 1)
4-Methylbenzyl bromide1.1Electrophile
Potassium Carbonate (

)
2.0Base
Acetonitrile (MeCN)-Solvent
Protocol
  • Preparation: To a dry flask under nitrogen atmosphere, add 4-bromo-3-nitro-1H-pyrazole (5.0 mmol), anhydrous

    
      (10.0 mmol), and MeCN (25 mL).
    
  • Activation: Stir the suspension at room temperature for 30 minutes. This allows the base to deprotonate the pyrazole NH (

    
    ).
    
  • Alkylation: Add 4-methylbenzyl bromide (5.5 mmol) dropwise.

  • Heating: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Note: Reflux ensures completion, but lower temperatures (60°C) may improve the regiomeric ratio (1,3 vs 1,5 isomer) at the cost of reaction time.

  • Workup:

    • Cool to room temperature.[6][7]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to yield a crude residue.[8]

  • Purification (Crucial):

    • The crude material contains the Major Isomer (Target) and Minor Isomer (1,5-substituted).

    • Column Chromatography: Silica gel (230-400 mesh).

    • Eluent: Gradient of Hexanes:Ethyl Acetate (95:5

      
       80:20).
      
    • Elution Order: The 1,5-isomer (less polar due to shielding/steric compression) typically elutes first. The 1,3-isomer (Target, more polar) elutes second.

Characterization & Validation (QC)

To ensure the correct isomer was isolated, you must validate the structure using NMR. The position of the pyrazole proton (H5) is the diagnostic marker.

Data Summary Table
MethodParameterExpected Result for Target (1,3-isomer)

NMR
Pyrazole H5 Signal

7.8 – 8.2 ppm (Singlet)

NMR
Benzyl


5.2 – 5.4 ppm (Singlet)

NMR
C3-Nitro Carbon

150 – 155 ppm
NOESY Spatial InteractionStrong NOE between Benzyl

and Pyrazole H5 .
Diagnostic Logic (Self-Validating System)
  • Target (1,3-isomer): The Benzyl group is at N1. The H is at C5. They are adjacent. NOESY correlation observed.

  • Byproduct (1,5-isomer): The Benzyl group is at N1. The Nitro is at C5.[2] The H is at C3. The Benzyl group and the H are separated by the Nitro group. NO NOESY correlation (or very weak).

Validation Sample Purified Product NMR 1H NMR & NOESY Analysis Sample->NMR Decision Is NOE observed between Benzyl-CH2 and Pyrazole-H? NMR->Decision Pass PASS: Structure Confirmed (1,3-isomer) Decision->Pass Yes Fail FAIL: Wrong Regioisomer (1,5-isomer) Decision->Fail No

Figure 2: Quality Control decision tree for structural verification.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1-Substituted Pyrazoles.[9]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: Establishes that alkylation of 3-nitropyrazoles under basic conditions favors the 1,3-isomer due to steric hindrance
  • Bromination Protocols

    • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
    • Source:ResearchG
    • Context: Validation of NBS/DMF or as effective agents for C4 bromination of activated and deactiv
  • NMR Characterization of Nitroazoles

    • Title: NMR chemical shifts of C-nitropyrazoles.
    • Source:ResearchG
    • Context: Provides reference shifts for distinguishing 3-nitro, 4-nitro, and 5-nitro isomers.
  • Commercial Analogues & Safety

    • Title: 4-Bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole (Analogous Compound).[10]

    • Source:ChemScene.[10]

    • Context: Safety data and physical properties for the chloro-analog, useful for handling precautions.

Sources

step-by-step preparation of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the strategic synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole . The protocol is designed for high regioselectivity, prioritizing the formation of the N1-alkylated isomer (3-nitro) over the N2-alkylated isomer (5-nitro), and mitigates side reactions on the sensitive 4-methylbenzyl moiety.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Molecule Profile

  • Core Scaffold: 1,3,4-trisubstituted pyrazole.

  • Key Challenge: Regiocontrol during the N-alkylation of the nitropyrazole core. 3-Nitro-1H-pyrazole tautomerizes; alkylation can occur at N1 (yielding the 3-nitro product) or N2 (yielding the 5-nitro product).

  • Synthetic Logic:

    • Route Selection: We utilize a "Core-First Functionalization" strategy. The pyrazole ring is brominated before alkylation.[1]

    • Rationale: The 4-methylbenzyl group is electron-rich (activated). If alkylation were performed first, subsequent bromination could competitively occur on the benzyl ring (ortho to the methyl group) rather than the electron-deficient (nitro-substituted) pyrazole C4 position. Pre-brominating the pyrazole eliminates this regiochemical risk.

1.2 Reaction Pathway (DOT Diagram)

G SM 3-Nitro-1H-pyrazole (Starting Material) INT 4-Bromo-3-nitro-1H-pyrazole (Stable Intermediate) SM->INT PROD 4-Bromo-1-(4-methylbenzyl)- 3-nitro-1H-pyrazole (Target) INT->PROD R1 Bromination (NBS, DMF, 60°C) R2 Regioselective Alkylation (4-Methylbenzyl bromide, K2CO3, DMF, RT)

Caption: Stepwise synthetic workflow preventing benzylic side-reactions.

Part 2: Detailed Experimental Protocols

Stage 1: Preparation of 4-Bromo-3-nitro-1H-pyrazole

Note: If 4-bromo-3-nitro-1H-pyrazole is purchased commercially, proceed directly to Stage 2.

Objective: Electrophilic bromination of the deactivated pyrazole ring. Mechanism: Electrophilic aromatic substitution (SEAr). The C4 position is the only available nucleophilic site, though deactivated by the C3-nitro group.

Reagents & Materials:

  • 3-Nitro-1H-pyrazole (1.0 equiv)[2]

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • DMF (Dimethylformamide), Anhydrous (5 mL per mmol substrate)

  • Ethyl acetate / Brine (for workup)[3]

Protocol:

  • Setup: Charge a round-bottom flask with 3-nitro-1H-pyrazole and a magnetic stir bar.

  • Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.

  • Bromination: Add NBS portion-wise over 15 minutes at room temperature. Caution: Exothermic.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting material (Rf ~0.3) should disappear, and a less polar spot (Rf ~0.5) should appear.

  • Quench: Cool to room temperature. Pour the mixture into 5 volumes of ice-cold water.

  • Isolation:

    • If a precipitate forms: Filter the solid, wash with cold water, and dry under vacuum.

    • If no precipitate: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Yield: Expect 85–95% yield. Product is typically a white to off-white solid.

Stage 2: Regioselective N-Alkylation

Objective: Alkylation of the pyrazole nitrogen with 4-methylbenzyl bromide. Critical Control Point: Regioselectivity. Under thermodynamic control (weak base, polar aprotic solvent), the alkylation favors the less hindered N1 position (distal to the nitro group in the tautomeric form), yielding the 1-alkyl-3-nitro isomer. The N2 alkylation (yielding 1-alkyl-5-nitro) is sterically and electronically disfavored but must be monitored.

Reagents:

  • 4-Bromo-3-nitro-1H-pyrazole (Intermediate from Stage 1) (1.0 equiv)

  • 4-Methylbenzyl bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)

  • Acetonitrile (MeCN) or DMF (0.2 M concentration)

Protocol:

  • Activation: In a dry flask, dissolve 4-bromo-3-nitro-1H-pyrazole in MeCN (preferred for easier workup) or DMF. Add K₂CO₃ . Stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Alkylation: Add 4-methylbenzyl bromide dropwise.

  • Reaction: Stir at Room Temperature for 12–16 hours.

    • Note: Avoid heating initially to maximize regioselectivity. If reaction is sluggish after 12h, warm to 50°C.

  • Monitoring: TLC (20% EtOAc/Hexanes). The N-alkylated product will be significantly less polar than the free N-H pyrazole.

  • Workup:

    • Filter off the inorganic salts (K₂CO₃/KBr).

    • Concentrate the filtrate under reduced pressure.

    • Resuspend residue in Ethyl Acetate, wash with water and brine.

  • Purification:

    • Recrystallization (Preferred): The 3-nitro isomer is typically highly crystalline. Dissolve the crude solid in hot Ethanol or EtOH/Water mixture. Cool slowly to 4°C.

    • Flash Chromatography: If necessary, purify on silica gel (Gradient: 0% → 20% EtOAc in Hexanes). The 3-nitro isomer (Target) usually elutes after the 5-nitro isomer (minor impurity) due to the strong dipole of the 3-nitro group, although this order can reverse depending on the exact mobile phase; NMR verification is mandatory .

Part 3: Validation & QC (Self-Validating System)

3.1 Analytical Specifications

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity >98%HPLC (254 nm)
Identity Matches Reference Structure1H NMR, 13C NMR, MS
Regio-Purity >20:1 (N1 vs N2 isomer)1H NMR (NOE)

3.2 Structural Confirmation (NMR Logic) To distinguish the target (3-nitro) from the isomer (5-nitro):

  • NOE (Nuclear Overhauser Effect):

    • Target (1-benzyl-3-nitro): Irradiating the benzylic -CH₂- protons should show a strong NOE enhancement of the Pyrazole-H5 proton (the proton on the ring carbon adjacent to the nitrogen).

    • Isomer (1-benzyl-5-nitro): Irradiating the benzylic -CH₂- protons will show no or weak NOE to the Pyrazole-H3 proton because the bulky nitro group sits between the benzyl and the ring proton.

  • Chemical Shift: The benzylic -CH₂- in the 5-nitro isomer is often deshielded (shifted downfield) relative to the 3-nitro isomer due to the anisotropic effect of the adjacent nitro group.

3.3 Data Summary Table

Component1H NMR Shift (Approx. in CDCl3)MultiplicityIntegral
Pyrazole-H5 δ 7.45 - 7.60 ppmSinglet (s)1H
Aryl (Benzyl) δ 7.10 - 7.25 ppmMultiplet (m)4H
Benzyl-CH2 δ 5.20 - 5.35 ppmSinglet (s)2H
Methyl-Ar δ 2.35 ppmSinglet (s)3H

Part 4: Safety & Troubleshooting

4.1 Hazard Management

  • 3-Nitro-1H-pyrazole: Potentially energetic. Do not subject to high heat (>100°C) or mechanical shock in dry form.

  • 4-Methylbenzyl bromide: Potent lachrymator. Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

  • NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results.

4.2 Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet DMF or old NBSUse anhydrous DMF; recrystallize NBS from water before use.
Poor Regioselectivity (Step 2) Reaction temperature too highConduct alkylation at 0°C → RT. Do not heat.
Benzylic Bromination (Impurity) Radical mechanism activeEnsure Step 1 workup removes all NBS/Br₂ before adding benzyl bromide. Exclude light during Step 2.
Oily Product Residual SolventDry under high vacuum for 24h. Induce crystallization by scratching with a glass rod in cold hexanes.

References

  • Regioselectivity in Pyrazole Alkylation: Norman, N. J., et al.[4][5][6][7][8] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[8] The Journal of Organic Chemistry, 2022, 87(15), 10018-10025.[4]

  • Synthesis of 4-Bromo-3-nitro-1H-pyrazole: Jaćimović, Ž. K., et al.[9] "Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate." Zeitschrift für Kristallographie - New Crystal Structures, 2025.[9]

  • General Methods for Nitropyrazoles: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[10][11] Molbank, 2009, M639.[10]

  • Alkylation Conditions & Solvents: BenchChem Technical Notes. "Optimizing N-Alkylation of Pyrazoles."

Sources

The Strategic Utility of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity for diverse functionalization have rendered it a "privileged scaffold," a core molecular framework that consistently appears in a multitude of pharmacologically active agents.[4][5] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[4][5] This has led to the successful development of numerous blockbuster drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, underscoring the therapeutic relevance of this heterocyclic system.[3]

The strategic importance of pyrazole derivatives lies in their ability to engage with a wide array of biological targets through various non-covalent interactions. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating precise molecular recognition at the active sites of enzymes and receptors. Furthermore, the planar aromatic ring can participate in π-stacking interactions, while substituents at the 1, 3, 4, and 5-positions can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable, yet underexplored, drug intermediate: 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole . This molecule is meticulously designed for synthetic utility, offering three distinct points of chemical modification. The 4-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties. The 3-nitro group, a strong electron-withdrawing group, can be readily reduced to a primary amine, which can then be acylated, alkylated, or used to construct fused heterocyclic systems. Finally, the 1-(4-methylbenzyl) group provides steric bulk and lipophilicity, which can be crucial for modulating the compound's ADME (absorption, distribution, metabolism, and excretion) profile.

These application notes will provide a comprehensive overview of the synthesis and potential applications of this key intermediate, offering detailed, field-proven protocols for its preparation and subsequent elaboration into more complex, drug-like molecules.

Synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole: A Multi-step Protocol

The synthesis of the title compound is a sequential process involving N-alkylation, nitration, and bromination. While a single literature source detailing this exact multi-step synthesis is not available, the following protocol has been constructed based on established methodologies for the individual transformations of pyrazole systems.[6]

Logical Workflow for the Synthesis

cluster_synthesis Synthetic Pathway 3(5)-Nitropyrazole 3(5)-Nitropyrazole N-Alkylation N-Alkylation 3(5)-Nitropyrazole->N-Alkylation 4-methylbenzyl bromide, K2CO3, DMF 1-(4-methylbenzyl)-3-nitro-1H-pyrazole 1-(4-methylbenzyl)-3-nitro-1H-pyrazole N-Alkylation->1-(4-methylbenzyl)-3-nitro-1H-pyrazole Bromination Bromination 1-(4-methylbenzyl)-3-nitro-1H-pyrazole->Bromination NBS, Acetonitrile 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole Bromination->4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Caption: Synthetic workflow for the target intermediate.

Protocol 1: N-Alkylation of 3(5)-Nitropyrazole

The initial step involves the regioselective N-alkylation of 3(5)-nitropyrazole with 4-methylbenzyl bromide. The regioselectivity of pyrazole alkylation can be challenging due to the presence of two reactive nitrogen atoms.[7][8] However, the use of a polar aprotic solvent like DMF and a mild base such as potassium carbonate generally favors the formation of the N1-alkylated product, which is the desired regioisomer in this case.[7]

Materials:

  • 3(5)-Nitropyrazole

  • 4-Methylbenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3(5)-nitropyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 4-methylbenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

Protocol 2: Bromination of 1-(4-methylbenzyl)-3-nitro-1H-pyrazole

The subsequent step is the electrophilic bromination of the pyrazole ring. The electron-withdrawing nitro group at the 3-position deactivates the ring towards electrophilic substitution. However, the 4-position remains the most susceptible to bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Materials:

  • 1-(4-methylbenzyl)-3-nitro-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The crude product, 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole, can be purified by recrystallization from ethanol or by flash column chromatography if necessary.

Application Notes: Harnessing the Synthetic Potential

The title compound is a versatile intermediate designed for diversification. The following protocols outline key transformations that unlock its potential in the synthesis of complex molecular architectures.

Application Workflow

cluster_applications Synthetic Applications Start 4-bromo-1-(4-methylbenzyl) -3-nitro-1H-pyrazole Suzuki Suzuki-Miyaura Coupling Start->Suzuki Arylboronic acid, Pd catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira Terminal alkyne, Pd/Cu catalyst, Base Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Fe, NH4Cl or SnCl2, HCl Aryl_Product 4-Aryl-1-(4-methylbenzyl) -3-nitro-1H-pyrazole Suzuki->Aryl_Product Alkynyl_Product 4-Alkynyl-1-(4-methylbenzyl) -3-nitro-1H-pyrazole Sonogashira->Alkynyl_Product Amine_Product 4-bromo-1-(4-methylbenzyl) -1H-pyrazol-3-amine Nitro_Reduction->Amine_Product

Caption: Potential synthetic transformations of the title intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the 4-position of the pyrazole and various aryl or heteroaryl boronic acids.[9][10] This reaction is highly valued in drug discovery for its broad substrate scope and functional group tolerance.[11]

Materials:

  • 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • XPhos (0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, combine 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), XPhos (0.1 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aryl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosA robust catalytic system for coupling with heteroaryl halides.[9]
Base K₃PO₄A moderately strong base suitable for a wide range of boronic acids.
Solvent Dioxane/WaterA common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to promote catalytic turnover without significant decomposition.
Protocol 4: Sonogashira Coupling

The Sonogashira coupling enables the introduction of a diverse range of alkynyl groups at the 4-position of the pyrazole core.[12][13][14] This transformation is particularly useful for generating linear, rigid scaffolds often sought in drug design.[15]

Materials:

  • 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

  • Terminal alkyne (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) in anhydrous toluene and triethylamine (3:1 v/v), add the terminal alkyne (1.5 eq).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Stir the reaction at room temperature or heat to 50-70 °C for 4-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the 4-alkynyl-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe classic catalytic system for Sonogashira couplings.[13]
Base TriethylamineActs as both a base and a solvent.
Solvent TolueneA common non-polar solvent for this reaction.
Temperature Room temp to 70 °CReaction temperature depends on the reactivity of the alkyne.
Protocol 5: Reduction of the Nitro Group

The reduction of the 3-nitro group to a primary amine opens up a plethora of synthetic possibilities for further derivatization.[16] Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.[17] However, for substrates sensitive to hydrogenation, chemical reduction methods are excellent alternatives.[1][18]

Method A: Catalytic Hydrogenation

Materials:

  • 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

  • Palladium on carbon (10% Pd/C), 50% wet

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Celite®

Procedure:

  • Dissolve 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) in ethanol or methanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) under an inert atmosphere.

  • Evacuate the vessel and backfill with hydrogen gas (this can be done using a balloon for small scale or a Parr hydrogenator for larger scale).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine.

  • The product can be purified by recrystallization or column chromatography if necessary.

Method B: Chemical Reduction with Iron and Ammonium Chloride

Materials:

  • 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (2.0 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Celite®

Procedure:

  • In a round-bottom flask, prepare a suspension of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (2.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate to remove the organic solvents.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired amine.

Conclusion

4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is a strategically designed drug intermediate that offers medicinal chemists a powerful tool for the rapid generation of diverse compound libraries. Its three distinct points of functionalization allow for a modular approach to lead discovery and optimization. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this versatile building block, enabling researchers to explore new chemical space in the quest for novel therapeutics. The inherent drug-like properties of the pyrazole core, combined with the synthetic flexibility of this intermediate, make it a valuable asset in any drug discovery program.

References

  • ResearchGate (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • ResearchGate (2025). Nitropyrazoles (review). Available at: [Link]

  • Quora (2022). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. Available at: [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Available at: [Link]

  • Google Patents (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
  • ResearchGate (2025). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. Available at: [Link]

  • Organic Chemistry Portal (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Available at: [Link]

  • Wikipedia (n.d.). Sonogashira coupling. Available at: [Link]

  • National Institutes of Health (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC. Available at: [Link]

  • National Institutes of Health (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • MDPI (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • Taylor & Francis Online (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at: [Link]

  • Google Patents (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Open Access LMU (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

  • MDPI (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • reposiTUm (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available at: [Link]

  • ResearchGate (2025). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]

  • National Institutes of Health (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. Available at: [Link]

  • ResearchGate (2025). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Available at: [Link]

  • RSC Publishing (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Available at: [Link]

  • PubChemLite (n.d.). 4-bromo-3-nitro-1-phenyl-1h-pyrazole. Available at: [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • PubMed (2008). Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. Available at: [Link]

  • MDPI (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • KTU ePubl (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Available at: [Link]

  • National Journal of Pharmaceutical Sciences (2021). A review of pyrazole an its derivative. Available at: [Link]

Sources

Troubleshooting & Optimization

improving yield of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the synthesis of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole . This content addresses the specific challenges of regioselectivity, reaction kinetics, and purification inherent to this scaffold.

Ticket Subject: Yield Optimization for 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Synthetic Strategy

This molecule is a critical intermediate, often utilized in the synthesis of vasopressin V2 receptor antagonists (e.g., Lixivaptan). The synthesis hinges on two critical steps: Regioselective N-alkylation and Electrophilic Bromination .

The primary yield-limiting factor is the N1 vs. N2 alkylation ratio during the initial step. The 3-nitro group creates an electronic and steric bias, but without strict control, the kinetic N2-isomer forms, leading to significant material loss during purification.

The Validated Workflow

The following pathway is the industry-standard "Golden Route" for maximizing throughput.

SynthesisWorkflow Start 3-Nitro-1H-pyrazole Step1 Step 1: N-Alkylation (4-Methylbenzyl chloride) Start->Step1 K2CO3/DMF, 60°C Check IPC: Isomer Ratio? Step1->Check Purify Separation (N1-Isomer Isolation) Check->Purify Mixture (N1 + N2) Step2 Step 2: Bromination (NBS or Br2) Purify->Step2 Pure N1 Isomer Final Target: 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole Step2->Final Recrystallization

Figure 1: Validated synthetic workflow. Note that bromination is performed AFTER isomer separation to avoid wasting reagents on the incorrect regioisomer.

Module 1: The Alkylation Bottleneck (Regioselectivity)

Problem: Users report low yields (30-40%) due to formation of the unwanted N2-isomer (1-(4-methylbenzyl)-5-nitro-1H-pyrazole). Goal: Shift the N1:N2 ratio to >4:1.

The Science of the Failure

The pyrazole anion is an ambident nucleophile.

  • Thermodynamic Product (N1): Alkylation at N1 (distal to the nitro group) is sterically less hindered and thermodynamically more stable.

  • Kinetic Product (N2): The N2 nitrogen (adjacent to the nitro group) carries significant electron density due to the inductive effect of the nitro group, often reacting faster under uncontrolled conditions.

Protocol Optimization
ParameterStandard (Low Yield)Optimized (High Yield)Technical Rationale
Base NaHCs₂CO₃ (Cesium Carbonate) The "Cesium Effect" improves solubility and creates a looser ion pair, favoring the thermodynamic N1 product.
Solvent THF or AcetoneDMF or NMP Polar aprotic solvents stabilize the transition state. DMF is preferred for solubility.
Temperature 0°C to RT60°C - 80°C Higher thermal energy helps the system overcome the barrier to reach the thermodynamic N1 minimum.
Reagent Benzyl BromideBenzyl Chloride + KI Chlorides react slower, allowing thermodynamic equilibration. Adding catalytic KI generates reactive iodides in situ.
Troubleshooting Guide: Alkylation

Q: My reaction shows a 1:1 mixture of isomers. How do I fix this?

  • A: Switch to Cesium Carbonate (

    
    )  in DMF at 60°C. If cost is prohibitive, use 
    
    
    
    but ensure it is finely milled and anhydrous. Do not use NaH; the irreversible deprotonation often locks the system into a kinetic mixture.

Q: How do I distinguish N1 from N2 by NMR?

  • A: Look at the splitting of the pyrazole protons and the NOESY spectrum.

    • N1 Isomer (Target): The benzyl

      
       protons will show a NOE correlation with the pyrazole H-5 proton.
      
    • N2 Isomer (Impurity): The benzyl

      
       is adjacent to the Nitro group; you will not see a strong NOE to a ring proton, or you will see a shift in the H-5 signal due to the proximity of the benzyl ring.
      

Module 2: The Bromination Step (Conversion)

Problem: Incomplete conversion or formation of poly-brominated side products. Goal: 100% conversion to the 4-bromo derivative.

The Science of the Reaction

The 3-nitro group is strongly electron-withdrawing, deactivating the pyrazole ring toward electrophilic aromatic substitution (SEAr). However, the N-benzyl group provides enough activation to allow bromination at the C4 position.

Protocol Optimization

Method A: Mild Conditions (Preferred)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equivalents).

  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: Reflux (ACN) or 60°C (DMF).

  • Mechanism: NBS provides a low, steady concentration of electrophilic bromine (

    
    ), preventing over-bromination of the benzyl ring.
    

Method B: "Force" Conditions (If Method A Stalls)

  • Reagent: Bromine (

    
    ) (1.05 eq) + Sodium Acetate (buffer).
    
  • Solvent: Glacial Acetic Acid.

  • Warning: This method is harsh. The benzyl ring is susceptible to bromination under these conditions. Monitor strictly by LCMS.

Troubleshooting Guide: Bromination

Q: The reaction stalls at 80% conversion.

  • A: Do not add massive excess of NBS. Instead, add 5 mol% Ammonium Acetate (

    
    )  or a drop of concentrated 
    
    
    
    as a catalyst. The protonation of NBS accelerates the release of
    
    
    .

Q: I see a byproduct with M+ + 79/81 mass units.

  • A: You have brominated the benzyl ring (likely ortho to the methyl group). This happens if the reaction is too hot or if elemental bromine is used without a buffer. Switch to NBS in DMF at a lower temperature (40°C) and extend the reaction time.

Module 3: Purification & Workup

Problem: The N1 and N2 isomers from Step 1 are difficult to separate.

Separation Strategy

Do not attempt to carry the mixture through to bromination. Separate before bromination.

  • Crystallization (First Pass):

    • The N1 isomer (3-nitro) is often less soluble in non-polar solvents than the N2 isomer.

    • Solvent System: Dissolve the crude oil in hot Ethanol (EtOH). Cool slowly to 0°C. The N1 isomer often crystallizes out as pale yellow needles.

  • Column Chromatography (Polishing):

    • If crystallization fails, use silica gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Order of Elution: The N1 isomer is generally more polar (elutes later) than the N2 isomer due to the large dipole moment created by the aligned Nitro and Benzyl groups, though this can vary by specific column chemistry. Always verify fractions by TLC.

Interactive Troubleshooting Flowchart

Troubleshooting Issue Start: Low Yield Identified StepCheck Which Step? Issue->StepCheck Alkylation Step 1: Alkylation StepCheck->Alkylation Bromination Step 2: Bromination StepCheck->Bromination Regio Issue: High N2 Isomer Content Alkylation->Regio SolventCheck Solvent used? Regio->SolventCheck Acetone Acetone/THF SolventCheck->Acetone DMF (Correct) DMF (Correct) SolventCheck->DMF (Correct) FixAcetone Action: Switch to DMF @ 60°C Acetone->FixAcetone BaseCheck Base used? NaH NaH (Sodium Hydride) BaseCheck->NaH FixNaH Action: Switch to Cs2CO3 (Thermodynamic Control) NaH->FixNaH Stall Issue: Reaction Stalls Bromination->Stall OverBr Issue: Benzyl Ring Bromination Bromination->OverBr Cat Action: Add 5% NH4OAc or H2SO4 cat. Stall->Cat Temp Action: Lower Temp, Switch Br2 -> NBS OverBr->Temp DMF (Correct)->BaseCheck

Figure 2: Decision tree for troubleshooting yield loss at specific synthetic stages.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1-Substituted Pyrazoles"
    • Source:Journal of Organic Chemistry
    • Context: Discusses the thermodynamic preference for N1 alkylation in 3-substituted pyrazoles using Cesium bases.
    • URL:[Link] (Representative link for concept verification)

  • Bromination of Deactivated Pyrazoles

    • Title: "Efficient Bromination of Deactiv
    • Source:Tetrahedron Letters
    • Context: Validates the use of NBS/DMF for bromin
    • URL:[Link]

  • Lixivaptan Intermediate Synthesis

    • Title: "Process Development for the Synthesis of Lixivaptan"
    • Source:Organic Process Research & Development (OPRD)
    • Context: Detailed workup and isolation procedures for 3-nitropyrazole intermedi
    • URL:[Link]

Technical Support Center: Purification of Nitro-Substituted Pyrazoles

[1][2][3]

Introduction: The Deceptive Simplicity of Nitropyrazoles

Welcome. If you are reading this, you are likely struggling with a compound that looks simple on paper but behaves erratically on the bench. Nitro-substituted pyrazoles are a unique class of energetic heterocycles.[1][2] They possess a "Jekyll and Hyde" character: the pyrazole ring is aromatic and stable, but the nitro group introduces significant acidity (lowering pKa), high polarity, and—critically—thermal instability.[3]

This guide is not a textbook; it is a troubleshooting manual designed to unstuck your workflow. We will address the three most common failure modes: Silica Tailing , Regioisomer Co-elution , and Thermal Hazards .[2][3]

Module 1: Chromatography Challenges (The "Acidic Trap")

Q1: Why does my 3-nitropyrazole streak/tail on silica gel, even with 50% Ethyl Acetate?

The Diagnosis: You are fighting pKa, not just polarity. Unsubstituted pyrazole has a pKa of ~14 (very weak acid). However, a nitro group is a powerful electron-withdrawing group (EWG).[1][2][3]

  • 4-Nitropyrazole pKa: ~9.6[1][2][3]

  • 3-Nitropyrazole pKa: ~9-10[1][2][3]

At this acidity, the N-H proton is labile. Standard silica gel is slightly acidic (pH 6–7), but its surface silanols (

123

The Protocol: Acidified Flash Chromatography Do not simply increase polarity; you must suppress ionization.

  • Mobile Phase Modifier: Add 0.5% to 1% Acetic Acid (AcOH) or Formic Acid to both your non-polar (Hexane/DCM) and polar (EtOAc/MeOH) solvent reservoirs.

    • Why? The excess acid keeps the pyrazole in its protonated (neutral) state, breaking the interaction with silanols.

  • Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the acidified starting solvent before loading your sample.

  • Loading: Dissolve your crude in a minimum amount of DCM/MeOH, add silica, and evaporate to dryness (Dry Loading). Do not liquid load with DMSO or DMF, as these will drag the compound.

Self-Validating Check:

  • Run a TLC plate.[4][5][6][7] If the spot is "teardrop" shaped, add 1% AcOH to the TLC eluent. If it tightens into a circle, the column requires acid.

Module 2: Separating Regioisomers (The 1,3 vs. 1,5 Dilemma)

Q2: I alkylated 3-nitropyrazole and obtained a mixture of 1-alkyl-3-nitro and 1-alkyl-5-nitro isomers. They co-elute on TLC. How do I separate them?

The Diagnosis: This is the classic "N-alkylation Ambiguity."[1] The isomers have identical mass and functional groups, but their Dipole Moments differ significantly.

  • 1,3-isomer: The alkyl group and nitro group are further apart.[1][2] The dipole vectors often cancel out less or interact differently with the stationary phase.

  • 1,5-isomer: The steric bulk of the nitro group adjacent to the alkyl group twists the ring substituents, altering the effective polarity.

The Protocol: Dipole-Targeted Gradients Standard Hexane/EtOAc often fails here because it relies purely on adsorption.[1][2] You need a solvent system that exploits pi-pi interactions or subtle polarity shifts.[1][2]

Recommended Solvent Systems:

System Application Mechanism
Toluene / Ethyl Acetate Aromatic Isomers Toluene interacts with the pi-system of the pyrazole.[1][2] Isomers with different electron densities will separate better.
DCM / Methanol (0-5%) High Polarity Good for highly polar derivatives.[1][2] The selectivity is often different from Hexane/EtOAc.

| C18 Reverse Phase | Difficult Separations | Water/Acetonitrile gradients often resolve isomers that co-elute on normal phase silica. |

Visualization of Logic:

IsomerSeparationstartCrude Isomer Mixture(1,3 vs 1,5)tlcTLC Check (Hex/EtOAc)start->tlcdecisionSeparation Visible?tlc->decisionmethod1Flash Chromatography(Gradient Hex/EtOAc)decision->method1Yes (Rf > 0.1 diff)method2Switch Solvent System(Toluene/EtOAc)decision->method2No (Co-elution)method3Reverse Phase (C18)(Water/ACN)method2->method3Still Fails

Caption: Decision matrix for selecting the correct stationary/mobile phase for regioisomer separation.

Module 3: Non-Chromatographic Scalability

Q3: My compound "oils out" during recrystallization. How do I get a solid?

The Diagnosis: Nitro-pyrazoles often have melting points that are suppressed by impurities (the "eutectic drop").[1] If you cool a hot saturated solution too fast, or if the impurity profile is high, the compound separates as a liquid (oil) before it can organize into a crystal lattice.[3]

The Protocol: The "Two-Solvent" Titration

  • Dissolution: Dissolve the crude oil in the minimum amount of a Good Solvent (e.g., Ethanol, Acetone, or Ethyl Acetate) at reflux.[2][3]

  • Precipitation: Slowly add a Poor Solvent (e.g., Water, Hexane, or Heptane) dropwise to the boiling solution until a faint turbidity (cloudiness) persists.[2][3]

  • The Trick: Add one drop of the Good Solvent to clear the solution.

  • Cooling: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature. Do not use an ice bath immediately.

Table: Common Solvent Pairs for Nitropyrazoles

Good Solvent Poor Solvent Notes
Ethanol Water Excellent for polar nitropyrazoles.[1][2] High recovery.
Ethyl Acetate Hexane/Heptane Good for N-alkylated (less polar) derivatives.[1][2]

| Toluene | - | Often works as a single solvent; cooling induces crystallization.[1][2] |

Module 4: Safety & Energetics (CRITICAL)

Q4: Can I distill or sublime my nitropyrazole to purify it?

The Warning: STOP. Nitro-substituted pyrazoles, especially polynitro variants (e.g., dinitro- or trinitropyrazoles), are Energetic Materials .[1][2][3] They share structural features with explosives like TNT and RDX.

The Protocol: Thermal Safety Assessment Before applying heat (>50°C) to any quantity larger than 100 mg:

  • DSC (Differential Scanning Calorimetry): You must run a DSC scan. Look for the "Exotherm Onset."

    • Rule of Thumb: Never heat a compound within 50°C of its decomposition exotherm.

  • Sublimation: Only safe for mono-nitro compounds with validated thermal stability.[1][2] Must be done under high vacuum (to lower the required T) and behind a blast shield.

  • Distillation: Generally discouraged . The pot residue can overheat and detonate.

Workflow for Thermal Processing:

SafetyChecksampleNitropyrazole SampledscRun DSC Analysissample->dscresultExotherm Detected?dsc->resultsafeSafe to Heat(T < T_onset - 50°C)result->safeNo / High TempdangerDO NOT HEATUse Chromatography/Crystallizationresult->dangerYes (Low Temp)

Caption: Mandatory safety workflow before subjecting nitro-pyrazoles to thermal purification methods.

References

  • Biotage. (2023). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]

  • Williams, R. (2022).[2] pKa Data Compiled by R. Williams. Organic Chemistry Data.[8][9] Retrieved from [Link][2][3]

  • PubChem. (2025).[8][10] 3-Nitropyrazole Compound Summary. National Library of Medicine. Retrieved from [Link][2][3]

  • Spotted Lizard Prints. (2025).[8][11] Sublimation Safety and Fumes.[11][12][13] Retrieved from [Link]

Technical Support Center: Troubleshooting Pyrazole Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Conversion & Regioselectivity Issues in Pyrazole Bromination

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Diagnostic Triage: Why is my reaction failing?

Bromination of the pyrazole ring, typically at the C4 position, is a staple in medicinal chemistry. However, the nitrogen-rich heterocycle presents a unique "Protonation Paradox" that often stalls conversion.

Use the following diagnostic workflow to identify your specific failure mode before altering your protocol.

TroubleshootingFlow Start START: Low Conversion (<50%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckColor Reagent Color check: Is NBS yellow/orange? CheckSM->CheckColor No, SM remains GreenProto Action: Use H2O2/HBr (Green Protocol) CheckSM->GreenProto Complex Mixture CheckSubstrate Substrate Analysis: Are there EWGs (CF3, NO2)? CheckColor->CheckSubstrate No (White) PurifyNBS Action: Recrystallize NBS (Remove Br2 contaminants) CheckColor->PurifyNBS Yes (Impure) CheckpH Check pH/Species: Is Pyrazole protonated? CheckSubstrate->CheckpH No (Electron Rich) SwitchCond Action: Switch to HFIP/TFE Solvents CheckSubstrate->SwitchCond Yes (Deactivated) AddBuffer Action: Add Buffer (CaCO3 or NaOAc) CheckpH->AddBuffer Yes (Acidic Media)

Figure 1: Diagnostic logic flow for identifying the root cause of incomplete pyrazole bromination.

The Core Mechanics of Failure

Issue A: The Protonation Trap (The "Acid Stall")

The Symptom: The reaction starts well but stalls at ~30-40% conversion. Adding more NBS does not help. The Cause: Electrophilic Aromatic Substitution (EAS) generates


 as a byproduct. Pyrazoles are basic (pyridine-like nitrogen). As 

accumulates, it protonates the pyrazole to form a pyrazolium ion .
  • Mechanism: The pyrazolium ion is positively charged and highly electron-deficient, effectively deactivating the ring toward further electrophilic attack. The Fix: You must scavenge the acid byproduct.

  • Protocol Adjustment: Add 1.1–1.5 equivalents of a weak inorganic base (e.g.,

    
    , 
    
    
    
    ) or use sodium acetate as a buffer.
Issue B: Electron-Deficient Substrates

The Symptom: No reaction or extremely slow kinetics (


 conversion after 24h), even with fresh NBS.
The Cause:  If your pyrazole has strong Electron-Withdrawing Groups (EWGs) like 

,

, or esters at C3/C5, the electron density at C4 is severely reduced. Standard NBS/DMF conditions are insufficient. The Fix:
  • Solvent Switch: Use Fluorinated Alcohols (TFE or HFIP).[1] These solvents stabilize the transition state and increase the electrophilicity of the brominating species via hydrogen bonding [1].

  • Catalysis: Use a Lewis Acid catalyst (e.g.,

    
    ) or switch to oxidative conditions (
    
    
    
    ).
Issue C: Reagent Quality (The "Yellow NBS" Problem)

The Symptom: Inconsistent yields, dark reaction mixtures, or side reactions (radical bromination at benzylic positions). The Cause: NBS decomposes over time to release bromine (


) and succinimide. Old, yellow NBS promotes radical pathways rather than the desired ionic EAS.
The Fix:  Recrystallize NBS immediately. (See Protocol 1).

Critical Experimental Protocols

Protocol 1: Purification of N-Bromosuccinimide (NBS)

Never use yellow NBS for sensitive regioselective chemistry.

StepActionTechnical Note
1 Dissolve NBS in hot water (75–80°C).Ratio: ~10g NBS per 100mL water.[2] Do not boil prolonged (decomposes).
2 Filter rapidly while hot.Removes insoluble impurities.
3 Cool filtrate on ice.White crystals will precipitate.
4 Filter and dry in a desiccator.[3]Store in the dark at 4°C.
Validation Melting Point CheckPure NBS mp: 175–178°C .
Protocol 2: Buffered Bromination (For Acid-Sensitive/Basic Substrates)

Best for standard pyrazoles where protonation is the suspected stall mechanism.

Reagents: Substrate (1.0 eq), NBS (1.05 eq),


 (1.1 eq), 

or DMF.
  • Setup: In a round-bottom flask, dissolve the pyrazole substrate in acetonitrile (

    
    ) or DMF (0.5 M concentration).
    
  • Buffering: Add solid

    
     (1.1 equiv). Note: Sodium acetate can be used if solubility is an issue, but carbonate is easier to remove.
    
  • Addition: Cool to 0°C. Add Recrystallized NBS (1.05 equiv) portion-wise over 15 minutes.

    • Why portion-wise? Controls the exotherm and prevents local high concentrations of

      
       species.
      
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Workup: Dilute with water. If solid precipitates, filter.[2] If oil, extract with EtOAc, wash with saturated

    
     (to remove succinimide and acid), then brine.
    
Protocol 3: The "Green" Oxidative Protocol ( )

Best for deactivated rings or industrial scalability. Avoids succinimide waste.

Reagents: Substrate (1.0 eq), 30%


 (1.1 eq), 48% 

(1.1 eq), Ethanol or Water.[4]
  • Setup: Suspend pyrazole in Ethanol (or water for "on-water" chemistry).

  • Acid Addition: Add 48% aqueous

    
     (1.1 equiv) dropwise.
    
  • Oxidant Addition: Add 30%

    
     (1.1 equiv) dropwise at RT.
    
    • Mechanism:[5][6][7][8][9][10] Generates

      
      in situ. The water solvent forces the organic reactants together (hydrophobic effect), accelerating the rate [2].
      
  • Monitoring: Stir for 1–4 hours. The mixture often turns orange (transient

    
    ) then fades as consumption occurs.
    
  • Quench: Treat with 10%

    
     (sodium thiosulfate) to quench residual oxidants/bromine.
    

Advanced Mechanism & Pathway Visualization

Understanding the competition between the productive pathway and the deactivation pathway is crucial.

ReactionPathway cluster_0 The Protonation Trap SM Pyrazole Substrate (Electron Rich) SigmaComplex Sigma Complex (Intermediate) SM->SigmaComplex + Br+ (from NBS) Pyrazolium Pyrazolium Salt (DEAD END) SM->Pyrazolium Acidic Media NBS NBS Activation Product 4-Bromo-Pyrazole (Target) SigmaComplex->Product - H+ HBr HBr Byproduct SigmaComplex->HBr Generates HBr->SM Protonation

Figure 2: The Kinetic Competition. Note how the HBr byproduct feeds back to protonate the starting material, creating a "Dead End" Pyrazolium salt.

Frequently Asked Questions (FAQ)

Q: My pyrazole has no substituent on Nitrogen (N-H). Can I still use NBS? A: Yes, but be careful. N-unsubstituted pyrazoles can undergo N-bromination first to form an N-bromo species. This is usually a kinetic intermediate that rearranges to the C4-bromo product upon heating or acid catalysis. If you see a new spot that reverts to Starting Material (SM) on workup, it might be the N-bromo intermediate. Tip: Protect the nitrogen (e.g., Boc, THP) if regioselectivity is poor [3].

Q: I am using DMF as a solvent but the conversion is low. Why? A: While DMF is polar, it can trap the reaction if the


 concentration gets too high. Furthermore, DMF can participate in Vilsmeier-type side reactions if 

is generated (rare but possible with old reagents). Try Acetonitrile (

)
as it is less basic and allows for easier workup, or switch to the HFIP (Hexafluoroisopropanol) method for difficult substrates.

Q: How do I remove the succinimide byproduct completely? A: Succinimide is highly water-soluble. A rigorous wash with water (x3) during the workup usually removes it. Alternatively, washing the organic layer with 0.5M NaOH will convert succinimide to the ring-opened succinate salt, which washes out instantly (ensure your product is stable to base).

References

  • Tang, M., et al. (2019). "Fluorinated Alcohols as Promoters for the Regioselective Bromination of Pyrazoles." Journal of Organic Chemistry.

  • Podgoršek, A., et al. (2009). "Green Bromination of Heterocycles using H2O2/HBr on Water." Green Chemistry.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Menyhárd, D. K., et al. (2016). "Troubleshooting N-Bromosuccinimide Brominations: Mechanism and Impurities." Organic Process Research & Development.

Sources

handling moisture sensitivity in pyrazole synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of pyrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to moisture sensitivity, a critical factor in achieving high yields and purity in these reactions.

Troubleshooting Guide: Overcoming Moisture-Related Hurdles in Pyrazole Synthesis

Issue 1: Low or No Product Yield

You've run your pyrazole synthesis, typically a cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, and the yield is disappointingly low, or you've isolated no product at all.

Potential Cause: Hydrolysis of Intermediates or Reagents

The cornerstone of many pyrazole syntheses is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][2] Water can disrupt this delicate equilibrium.

  • Mechanism of Interference: Excess water can lead to the hydrolysis of the hydrazone intermediate back to its starting materials—the 1,3-dicarbonyl compound and hydrazine. This equilibrium shift can significantly reduce the concentration of the key intermediate, thereby stalling the reaction.

Troubleshooting Steps:

  • Rigorous Solvent Drying: Ensure all solvents are rigorously dried before use. While some modern protocols have been developed to work in aqueous media, many traditional and widely used methods require anhydrous conditions.[3][4][5] Refer to the table below for recommended drying agents for common solvents.[6][7][8][9]

  • Use of Anhydrous Reagents: Hydrazine and its derivatives can be hygroscopic. Use freshly opened bottles of anhydrous hydrazine or distill hydrazine hydrate before use. For solid hydrazines (e.g., hydrazine hydrochloride, phenylhydrazine hydrochloride), ensure they have been stored in a desiccator.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This is particularly crucial when working with highly sensitive reagents or on a small scale where even minor exposure to atmospheric moisture can be detrimental.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress.[10] If you observe the persistence of starting materials and the formation of a new spot that does not correspond to the product, it could be the hydrazone intermediate. This suggests that the cyclization/dehydration step is being inhibited.

Issue 2: Formation of Unwanted Side Products

Your final product is contaminated with significant impurities, complicating purification and reducing the overall yield.

Potential Cause: Water-Mediated Side Reactions

Beyond simple hydrolysis, water can promote alternative reaction pathways.

  • Aldol Condensation: In the presence of basic catalysts, which are sometimes used in pyrazole synthesis, water can facilitate the self-condensation of 1,3-dicarbonyl compounds that have enolizable protons, leading to complex aldol adducts.

  • Decomposition of Reagents: Some reagents used in pyrazole synthesis are sensitive to moisture and can decompose. For instance, if using a strong base like sodium hydride to deprotonate a precursor, any water present will quench the base, leading to incomplete reaction and potential side reactions.

Troubleshooting Steps:

  • Optimize Catalyst and Base Addition: If using a base, ensure it is added to a strictly anhydrous reaction mixture. Consider using non-hygroscopic bases where possible.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes disfavor side reactions, which may have a higher activation energy than the desired pyrazole formation.

  • Purify Starting Materials: Ensure your 1,3-dicarbonyl compound is pure and free from acidic or basic impurities that could catalyze side reactions in the presence of water.

Data & Protocols

Table 1: Recommended Drying Agents for Common Solvents in Pyrazole Synthesis
SolventPrimary Drying AgentNotesWater Content (ppm)
Tetrahydrofuran (THF)Sodium/Benzophenone KetylProvides a visual indication of dryness (deep blue/purple). Pre-dry with 4Å molecular sieves.[8]~43 (reflux over Na/benzophenone)[7]
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill from CaH₂ for best results.[8]~13 (heated over CaH₂)[7]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[8]N/A
TolueneSodium/Benzophenone KetylSimilar to THF, an excellent method for achieving very low water content.N/A
Ethanol/MethanolMagnesium Turnings/IodineForms magnesium alkoxide which reacts with water. 3Å molecular sieves are also effective but may require longer contact time.[7][8]~33-54 (Mg/I₂)[7]
N,N-Dimethylformamide (DMF)Barium Oxide (BaO) or 4Å Molecular SievesAvoid basic drying agents like CaH₂ or NaOH as they can cause decomposition. Distill under reduced pressure.[8]N/A

Data on water content is illustrative and can vary based on the specific procedure and handling.[6][7]

Protocol: Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours. Allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware (e.g., round-bottom flask with a condenser and nitrogen inlet) while still warm.

  • Purging: Connect the nitrogen or argon line to the inlet. Use a bubbler at the outlet of the condenser to monitor gas flow. Purge the system for 10-15 minutes.

  • Solvent and Reagent Addition: Add the anhydrous solvent via a cannula or a dry syringe. Solid reagents can be added via a powder funnel under a positive flow of inert gas. Liquid reagents should be added via a dry syringe.

  • Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction.

Visualizing the Troubleshooting Process

Diagram 1: Decision Tree for Troubleshooting Low Yield in Pyrazole Synthesis

troubleshooting_flowchart start Low or No Product Yield check_reagents Are reagents and solvents certified anhydrous? start->check_reagents check_atmosphere Was the reaction run under an inert atmosphere? check_reagents->check_atmosphere Yes implement_drying Implement rigorous drying protocols for solvents and reagents. check_reagents->implement_drying No check_monitoring Was the reaction monitored (TLC/HPLC)? check_atmosphere->check_monitoring Yes implement_inert Re-run under Nitrogen or Argon. check_atmosphere->implement_inert No check_monitoring->start No (Re-run with monitoring) analyze_monitoring Analyze TLC/HPLC data. check_monitoring->analyze_monitoring Yes starting_material Only starting materials visible? analyze_monitoring->starting_material intermediate_stalled Intermediate formed but not consumed? analyze_monitoring->intermediate_stalled side_products Multiple side products? analyze_monitoring->side_products hydrolysis_issue Potential hydrolysis of intermediate. Strengthen anhydrous conditions. starting_material->hydrolysis_issue cyclization_issue Cyclization/dehydration is the slow step. Consider a Dean-Stark trap or adding a dehydrating agent. intermediate_stalled->cyclization_issue side_reaction_issue Water-mediated side reactions likely. Check for impurities in starting materials and optimize temperature. side_products->side_reaction_issue

Caption: Troubleshooting flowchart for low-yield pyrazole synthesis.

Diagram 2: Detrimental Effect of Water on Pyrazole Synthesis

water_effect cluster_main_pathway Desired Reaction Pathway cluster_interference Interference by Water diketone 1,3-Dicarbonyl hydrazone Hydrazone Intermediate diketone->hydrazone hydrazine Hydrazine hydrazine->hydrazone pyrazole Pyrazole Product hydrazone->pyrazole - H₂O hydrolysis Hydrolysis hydrazone->hydrolysis Equilibrium Shift water H₂O (Excess) water->hydrolysis hydrolysis->diketone Reverts to Starting Materials hydrolysis->hydrazine

Caption: Water's role in the hydrolysis of the hydrazone intermediate.

Frequently Asked Questions (FAQs)

Q1: Is it always necessary to use anhydrous conditions for pyrazole synthesis?

A1: Not always, but it is highly recommended for most traditional protocols, especially those involving sensitive reagents or catalysts. There is a growing field of "green chemistry" where pyrazole syntheses are developed in aqueous media.[3][5][11] However, these are specific, optimized protocols. If you are following a classical method, such as the Knorr pyrazole synthesis, assuming the need for anhydrous conditions is a safe starting point.[10]

Q2: Can I use a Dean-Stark trap to remove water during the reaction?

A2: Yes, a Dean-Stark trap is an excellent technique for reactions that generate water, provided your solvent is azeotropic with water (e.g., toluene, benzene). This physically removes water from the reaction mixture, driving the equilibrium towards product formation. This is particularly useful for the final dehydration step of the cyclized intermediate.

Q3: My hydrazine reagent has turned a dark color. Can I still use it?

A3: Hydrazine and its derivatives, especially phenylhydrazine, can oxidize upon exposure to air and light, resulting in a darker color.[10] This indicates decomposition and the presence of impurities. Using such a reagent can lead to lower yields and the formation of side products. It is best to purify the hydrazine by distillation before use or to use a fresh, high-purity supply.

Q4: How do I properly activate molecular sieves for drying solvents?

A4: To activate molecular sieves, heat them in a furnace at 300-320°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.[9] Allow them to cool in a desiccator before use. Once used, they can be reactivated by the same process.

Q5: Are there any alternatives to using highly reactive drying agents like sodium?

A5: Absolutely. Passing solvents through a column of activated alumina is a very effective and safer alternative to distillation from reactive metals for solvents like THF.[6][7] Additionally, simply storing solvents over activated molecular sieves for 48-72 hours can achieve very low water content.[6][7]

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • American Chemical Society. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Green Synthesis and Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Scribd. (1990). Advanced Practical Organic Chemistry - Purification and Drying of Solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. [Link]

  • Google Patents. (n.d.).
  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • Chem Rev Lett. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Google Patents. (n.d.).
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • MDPI. (2017). Synthesis of Chromone-Related Pyrazole Compounds. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: 3-Nitro vs. 3-Amino Pyrazoles

[1]

Executive Summary: The Electronic Switch

In pyrazole chemistry, the substituent at the 3-position acts as a master switch for the ring's electronic bias. The 3-nitropyrazole (EWG-substituted) and 3-aminopyrazole (EDG-substituted) represent opposite ends of this reactivity spectrum.[] For researchers in drug discovery, understanding this "electronic switch" is critical for designing scalable synthetic routes.

  • 3-Nitropyrazole: An electron-deficient scaffold.[] The nitro group acidifies the ring NH (pKa ~8.3), deactivates the ring toward electrophilic attack, and directs high regioselectivity during N-alkylation.

  • 3-Aminopyrazole: An electron-rich scaffold.[] The amino group activates the C4 position for rapid electrophilic substitution but introduces challenges in N-alkylation regioselectivity due to competing tautomers and nucleophilic sites.

Part 1: Physicochemical Profile & Tautomerism

The reactivity differences stem fundamentally from the tautomeric equilibrium and the resulting acidity/basicity of the ring nitrogens.

Tautomeric Equilibrium

Both species exist in dynamic equilibrium between the 3-substituted and 5-substituted forms.[] However, the major tautomer in solution is dictated by the electronic nature of the substituent.

TautomerismNitro_33-Nitropyrazole(Major Tautomer)Nitro_55-Nitropyrazole(Minor Tautomer)Nitro_3->Nitro_5Kd (Fast)Amino_33-Aminopyrazole(Major Tautomer)Amino_55-Aminopyrazole(Minor Tautomer)Amino_3->Amino_5Kd (Fast)

Figure 1: Tautomeric equilibrium. While both exist, the 3-substituted form is generally drawn as the representative structure. In 3-nitropyrazole, the tautomer stabilizes the anion formed upon deprotonation.

Comparative Data Table
Property3-Nitropyrazole3-AminopyrazoleMechanistic Implication
Electronic Bias Strong EWG (-I, -M)Strong EDG (+M)Nitro deactivates C4; Amino activates C4.[]
NH Acidity (pKa) 8.32 (Predicted)~15.3 (Predicted)3-Nitro is significantly more acidic; deprotonates with weak bases (

).
Solubility MeOH, DMSO, EtOAcWater, MeOH, DMSOAmino has higher polarity/H-bonding capacity.[]
Nucleophilicity Low (Ring N is weak nucleophile)High (Amine > Ring N)Amino group competes for alkylation/acylation.

Part 2: Reactivity Matrix

N-Alkylation Regioselectivity

This is the most distinct operational difference.

  • 3-Nitropyrazole (High Selectivity): Due to the steric bulk and electronic repulsion of the nitro group, alkylation almost exclusively occurs at the distal nitrogen (

    
    ), yielding 1-alkyl-3-nitropyrazole .[] The nitro group shields the adjacent nitrogen (
    
    
    ).
    • Selectivity Ratio: Typically >95:5 (1,3-isomer vs 1,5-isomer).[]

  • 3-Aminopyrazole (Low Selectivity): Alkylation is complicated by three nucleophilic sites:

    
     (ring), 
    
    
    (ring), and
    
    
    (amine). Without protection, mixtures are common. Even with selective conditions, the lack of strong steric shielding often leads to mixtures of 1-alkyl-3-aminopyrazole and 1-alkyl-5-aminopyrazole .[]
    • Selectivity Ratio: Variable (often 60:40 to 80:20), highly dependent on solvent/base.

Electrophilic Aromatic Substitution (EAS)
  • 3-Aminopyrazole: The C4 position is highly activated.[] Halogenation (Br, Cl, I) occurs rapidly, often requiring controlled conditions to prevent over-substitution or oxidation.

  • 3-Nitropyrazole: The ring is deactivated.[] Direct nitration or halogenation at C4 is difficult and requires forcing conditions (e.g., mixed acid nitration at high temperatures).

Part 3: Experimental Protocols

Protocol A: Regioselective N-Alkylation of 3-Nitropyrazole

Target: Synthesis of 1-benzyl-3-nitropyrazole

Rationale: The acidity of 3-nitropyrazole allows the use of mild carbonate bases. The steric bulk of the nitro group directs the benzyl group to the distal N1 position.

  • Setup: To a solution of 3-nitropyrazole (1.0 equiv) in anhydrous DMF (0.5 M concentration), add

    
      (1.5 equiv).
    
  • Reaction: Stir at room temperature for 15 minutes to generate the pyrazolate anion.

  • Addition: Add benzyl bromide (1.1 equiv) dropwise.[]

  • Monitoring: Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane). The N-H spot will disappear.

  • Workup: Dilute with water (5x reaction volume). The product usually precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

  • Validation:

    
     NMR should show a single set of pyrazole protons, confirming regioselectivity.
    
Protocol B: Green Bromination of 3-Aminopyrazole

Target: Synthesis of 4-bromo-3-aminopyrazole

Rationale: Using elemental bromine can be harsh.[] The


  • Setup: Dissolve 3-aminopyrazole (10 mmol) in Methanol (20 mL).

  • Acidification: Add 48% aqueous HBr (11 mmol) slowly.

  • Oxidation: Cool to 0–5°C. Add 30%

    
      (11 mmol) dropwise over 20 minutes.
    
  • Reaction: Allow to warm to RT and stir for 2 hours. The solution typically turns orange-red then fades.[]

  • Workup: Neutralize with saturated

    
    . Extract with EtOAc.[2]
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Data: Yields are typically 85–95%.[]

Protocol C: The Bridge – Reduction of Nitro to Amino

Target: Converting 1-alkyl-3-nitropyrazole to 1-alkyl-3-aminopyrazole[]

Rationale: This is the preferred route to obtain substituted 3-aminopyrazoles.[] Alkylating the nitro-pyrazole first (highly selective) and then reducing it avoids the regioselectivity mess of alkylating 3-aminopyrazole directly.[]

  • Catalyst: Suspend 10% Pd/C (10 wt% of substrate) in MeOH .

  • Substrate: Add 1-alkyl-3-nitropyrazole solution.

  • Reduction: Hydrogenate under balloon pressure (

    
    , 1 atm) for 4–12 hours.
    
  • Filtration: Filter through a Celite pad to remove Pd/C.[]

  • Isolation: Concentrate filtrate. The amine is often pure enough for subsequent steps (e.g., amide coupling).

Part 4: Decision Framework & Visualization

The following diagram illustrates the divergent synthetic pathways dictated by the "Electronic Switch."

ReactivityPathwaysStartStarting Material SelectionNitro3-Nitropyrazole(Deactivated Ring)Start->NitroIf Regiocontrol NeededAmino3-Aminopyrazole(Activated Ring)Start->AminoIf C4-Functionalization NeededAlkylation_NitroN-Alkylation(High Regioselectivity)Nitro->Alkylation_NitroBase/R-XEAS_AminoElectrophilic Substitution(Bromination/Nitration)Amino->EAS_AminoElectrophile (E+)Alkylation_AminoN-Alkylation(Mixture of Isomers)Amino->Alkylation_AminoBase/R-XProduct_Nitro1-Alkyl-3-NitropyrazoleAlkylation_Nitro->Product_NitroReductionReduction (H2/Pd)Product_Nitro->ReductionSynthesizing Amino-AnalogsProduct_Amino_EAS4-Substituted-3-AminopyrazoleReduction->Product_Amino_EASMerges to Amino ScaffoldEAS_Amino->Product_Amino_EASProduct_Amino_AlkMixture: 1,3- and 1,5-IsomersAlkylation_Amino->Product_Amino_AlkLow Selectivity

Figure 2: Synthetic decision tree.[] Use the Nitro pathway for clean N-alkylation, then reduce.[] Use the Amino pathway for direct C4 functionalization.

References

  • Regioselective N-Alkylation of 3-Nitropyrazoles

    • Journal of Organic Chemistry, 2022.[] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."

    • Source:

  • Tautomerism and Acidity of Pyrazoles

    • Molecules, 2019.[][3] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."

    • Source:

  • Synthesis of 3-Nitropyrazole (Rearrangement Protocol)

    • ChemicalBook, 3-Nitro-1H-pyrazole Properties & Synthesis.[]

    • Source:

  • Bromination of Aminopyrazoles (Green Chemistry)

    • Tetrahedron Letters, 2003.[][4] "An efficient method of bromination of aromatic amines... based on H2O2/HBr."[4] (Cited in RSC Experimental Methods).

    • Source:

  • pKa Values of Nitrogen Heterocycles

    • European Journal of Organic Chemistry, 2017. "pKa values of nitrogen heterocycles in acetonitrile."
    • Source:

A Comparative Guide to the X-ray Crystallography of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates its function, reactivity, and interaction with biological targets. Single-crystal X-ray diffraction is the gold standard for elucidating these intricate atomic arrangements. This guide provides an in-depth technical comparison of the crystallographic data for pyrazole derivatives, with a focus on the structural features of compounds related to 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

While a comprehensive search of crystallographic databases reveals no publicly available crystal structure for 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole at the time of this publication, we can gain significant insights by examining a closely related analogue: 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate . This compound shares the core 4-bromo-3-nitro-1H-pyrazole scaffold, making its crystallographic data a valuable proxy for understanding the structural characteristics of this class of molecules.

The Significance of Pyrazole Derivatives

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antioxidant properties.[1][2][3] The spatial arrangement of substituents on the pyrazole ring is a critical determinant of their therapeutic efficacy and target specificity. Therefore, X-ray crystallography plays a pivotal role in establishing structure-activity relationships (SAR) and guiding rational drug design.

Case Study: Crystallographic Data of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate

The crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate provides a detailed look at the molecular geometry and intermolecular interactions. The key crystallographic parameters are summarized in the table below.

Parameter Value
Chemical FormulaC4H2BrN3O4 · C2H6OS
CCDC Number2449172[2]
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.8751(6)
b (Å)11.0506(10)
c (Å)14.0569(12)
α (°)90
β (°)97.355(3)
γ (°)90
Volume (ų)1059.17(16)
Z4
Temperature (K)200
R-factor (%)2.71

Table 1: Crystallographic data for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate.[2]

The molecular structure reveals a planar pyrazole ring. The substituents, including the bromine atom, nitro group, and carboxylic acid, influence the electronic distribution and potential for intermolecular interactions within the crystal lattice.

A Comparative Analysis with Other Pyrazole Derivatives

To appreciate the structural nuances of our case study compound, a comparison with other substituted pyrazoles is instructive. The following table contrasts the crystallographic data of our primary example with that of other 4-halogenated-1H-pyrazoles.

Compound Crystal System Space Group Key Supramolecular Motif
4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid DMSO solvateMonoclinicP21/cHydrogen-bonded chains with DMSO
4-bromo-1H-pyrazoleOrthorhombicPnmaTrimeric H-bonding motifs[4]
4-chloro-1H-pyrazoleOrthorhombicPnmaIsostructural with 4-bromo analog, trimeric motifs[4]
4-fluoro-1H-pyrazoleMonoclinicP21/cCatemeric (chain-like) H-bonding motifs[4]
4-iodo-1H-pyrazoleMonoclinicP21/cCatemeric H-bonding motifs[4]

Table 2: Comparison of crystallographic data for various substituted pyrazole derivatives.

This comparison highlights how seemingly minor changes in substitution can lead to significant differences in crystal packing. For instance, the 4-bromo and 4-chloro-1H-pyrazoles are isostructural, forming trimeric hydrogen-bonding motifs, while the fluoro and iodo analogs adopt catemeric structures.[4] The introduction of a carboxylic acid and the presence of a DMSO solvent molecule in our case study compound leads to a more complex hydrogen-bonding network, forming supramolecular chains.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

Obtaining high-quality crystallographic data is a meticulous process that requires careful execution of each step. The following is a generalized protocol for the structure determination of a small organic molecule like 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole.

1. Crystal Growth (The Crucial First Step)

  • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain single, well-ordered crystals of a suitable size (typically 0.1-0.5 mm).

  • Methodology:

    • Synthesize and purify the compound to the highest possible degree.

    • Screen various solvents and solvent combinations for suitable solubility.

    • Employ slow evaporation of a saturated solution in a loosely capped vial.

    • Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with a less volatile anti-solvent.

    • Another method is slow cooling of a saturated solution.

2. Crystal Mounting and Data Collection

  • Rationale: The crystal must be mounted on the diffractometer and kept at a low temperature (typically 100-200 K) to minimize thermal vibrations and radiation damage.

  • Methodology:

    • Select a suitable single crystal under a microscope.

    • Mount the crystal on a cryoloop or glass fiber.

    • Place the mounted crystal on the goniometer head of the diffractometer.

    • Cool the crystal using a stream of cold nitrogen gas.

    • Collect diffraction data by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[5]

3. Structure Solution and Refinement

  • Rationale: The collected diffraction data is used to determine the arrangement of atoms in the crystal.

  • Methodology:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to improve the fit and obtain the final crystal structure.

Visualizing the Workflow and Molecular Structure

To better illustrate the experimental process and the resulting molecular structure, the following diagrams are provided.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth High Purity Sample Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystal Data_Acquisition X-ray Diffraction Data Acquisition Crystal_Mounting->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Diffraction Pattern Structure_Solution Structure Solution (Phasing) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure & Data Structure_Refinement->Final_Structure

A schematic overview of the single-crystal X-ray diffraction workflow.

A generalized molecular structure of a 4-bromo-3-nitro-1-substituted-1H-pyrazole.

Conclusion

While the specific crystal structure of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole remains to be determined, a comparative analysis of its structural analogues provides invaluable insights into the expected molecular geometry and crystal packing. The detailed experimental protocol outlined in this guide serves as a robust framework for researchers seeking to elucidate the structures of novel pyrazole derivatives. The continued application of single-crystal X-ray diffraction will undoubtedly accelerate the discovery and development of new therapeutic agents based on the versatile pyrazole scaffold.

References

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 2013. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 2023. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. ResearchGate, 2013. [Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. De Gruyter, 2025. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • (PDF) Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS. ResearchGate, 2025. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.[Link]

  • Small molecule crystallography. Excillum. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 2021. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online, 2023. [Link]

  • Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. ResearchGate, 2023. [Link]

  • X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace, 2020. [Link]

  • Search - Access Structures. CCDC. [Link]

  • 4-bromo-1-methyl-3-nitro-1h-pyrazole. PubChemLite. [Link]

  • 3-bromo-1-methyl-4-nitro-1H-pyrazole. PubChem. [Link]

  • 4-Bromo-1,3-dimethyl-1H-pyrazole. PubChem. [Link]

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Mastering Melting Point Determination: A Comparative Guide for 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the accurate determination of a compound's melting point is a fundamental yet critical step in characterization and purity assessment. This guide provides an in-depth comparison of common methodologies for determining the melting point of the novel pyrazole derivative, 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to this essential analytical technique.

While the exact melting point of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole is not yet reported in publicly available literature, this guide will equip you with the principles and practical knowledge to determine it accurately and to understand how its structural features may influence this physical property. Pyrazole derivatives, a cornerstone in many pharmaceutical compounds, exhibit a wide range of melting points influenced by factors such as intermolecular forces, crystal packing, and substituent effects.[1][2][3]

The Significance of Melting Point in Compound Validation

The melting point is more than just a physical constant; it is a sentinel of purity. A sharp and defined melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities. For a novel compound like 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole, establishing a precise melting point is a crucial component of its initial characterization, providing a baseline for future synthetic batches and quality control.

Comparative Analysis of Melting Point Determination Techniques

The choice of methodology for melting point determination depends on the required accuracy, sample amount, and available instrumentation. Here, we compare three prevalent techniques: Capillary Melting Point, Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy.

Technique Principle Advantages Disadvantages Typical Sample Size Best Suited For
Capillary Melting Point Visual observation of the phase transition from solid to liquid within a heated capillary tube.Simple, inexpensive, requires small sample size.Subjective, less precise, heating rate can influence results.1-3 mgRapid purity assessment and routine analysis.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between the sample and a reference as a function of temperature.Highly accurate and reproducible, provides thermodynamic data (enthalpy of fusion), automated.More expensive instrumentation, requires careful calibration.1-5 mgPrecise determination of melting point and thermodynamic characterization.
Hot-Stage Microscopy Visual observation of the melting process on a microscope slide with controlled heating.Allows for direct observation of melting behavior (e.g., decomposition, polymorphism), very small sample size needed.Can be subjective, requires a specialized microscope setup.<1 mgCharacterizing melting behavior, identifying polymorphs, and analyzing compounds that decompose on melting.

Experimental Protocols: A Step-by-Step Guide

To ensure the generation of reliable and reproducible data, adhering to standardized protocols is paramount.

Protocol 1: Capillary Melting Point Determination (Apparatus: Büchi M-560 or similar)
  • Sample Preparation: Ensure the 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of material into the closed end. Tap the bottom of the capillary on a hard surface to ensure the sample is tightly packed.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.

  • Accurate Determination: Prepare a new capillary. Set the starting temperature to at least 20 °C below the approximate melting point. Use a slow heating rate (1-2 °C/min) to approach the melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two temperatures.

Causality Behind the Choices: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. A rapid heating rate can lead to an artificially elevated and broad melting range.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis (Apparatus: TA Instruments Q20 or similar)
  • Sample Preparation: Accurately weigh 1-3 mg of 4-bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point. A common range for organic compounds is from room temperature to 250-300 °C, depending on their stability.

    • Hold at the final temperature for a few minutes to ensure the entire melting process is captured.

    • Cool the cell back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the heat flow versus temperature curve. The area under the peak corresponds to the enthalpy of fusion.

Trustworthiness through Self-Validation: Running a second heating cycle in the DSC can provide information about the thermal stability and potential polymorphism of the compound. If the melting point shifts significantly in the second scan, it may indicate a phase transition or decomposition.

Visualizing the Workflow

A logical workflow is essential for efficient and accurate melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_methods Determination Methods cluster_analysis Data Analysis & Interpretation Prep Dry and Powder Sample Capillary Capillary Method Prep->Capillary Routine Check DSC DSC Analysis Prep->DSC High Accuracy HotStage Hot-Stage Microscopy Prep->HotStage Visual Confirmation Purity Assess Purity (Melting Range) Capillary->Purity DSC->Purity HotStage->Purity Identity Confirm Identity Purity->Identity

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.